molecular formula C10H11BrClNO B1532508 4-(4-Bromo-3-chlorophenyl)morpholine CAS No. 1279027-86-9

4-(4-Bromo-3-chlorophenyl)morpholine

Cat. No. B1532508
M. Wt: 276.56 g/mol
InChI Key: PHCBXGZKHUYQKZ-UHFFFAOYSA-N
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Description

“4-(4-Bromo-3-chlorophenyl)morpholine” is a chemical compound . It is also known as "(4-bromo-3-chlorophenyl)(morpholino)methanone" .


Molecular Structure Analysis

The molecular formula of “4-(4-Bromo-3-chlorophenyl)morpholine” is C11H11BrClNO2 . The InChI code is 1S/C11H11BrClNO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 .

Scientific Research Applications

Synthesis and Characterization

One primary area of application involves the synthesis and spectroscopic characterization of complexes involving morpholine and other compounds. For example, the synthesis and characterization of Co(III) complexes with morpholine demonstrate the compound's relevance in creating complexes with specific structural properties. These complexes have been analyzed through various spectroscopic methods, illustrating the compound's utility in understanding coordination chemistry and molecular interactions (Amirnasr et al., 2001).

Chemical Reactions and Mechanisms

Another significant application is in studying the kinetics and mechanisms of chemical reactions involving morpholine derivatives. Research in this area explores how morpholine interacts with other chemicals under specific conditions, providing insights into reaction kinetics and potential applications in synthesizing new materials or pharmaceuticals (Castro et al., 2001).

Material Science and Photocatalysis

Morpholine derivatives have also been investigated for their applications in material science, such as in the synthesis of silicon phthalocyanines with morpholine substitutions. These compounds exhibit interesting properties like DNA/BSA binding and photocleavage, suggesting potential applications in photodynamic therapy and materials with specific light-responsive characteristics (Barut et al., 2017).

Organocatalysis

In organocatalysis, morpholine and its derivatives play a role as catalysts or components of catalytic systems, facilitating various organic reactions. This includes the development of novel strategies for synthesizing substituted morpholines, which are valuable in synthesizing a wide range of organic compounds with potential applications in pharmaceuticals, agrochemicals, and more (Leathen et al., 2009).

Safety And Hazards

While specific safety and hazard information for “4-(4-Bromo-3-chlorophenyl)morpholine” is not available, general safety precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-(4-bromo-3-chlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCBXGZKHUYQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-3-chlorophenyl)morpholine

Synthesis routes and methods

Procedure details

4-Bromo-3-chloroaniline (500 mg) was dissolved in DMF (10 ml), and bis(2-bromoethyl)ether (1.12 g), K2CO3 (1.34 g), and potassium iodide (80 mg) were added thereto, followed by stirring at 80° C. for 2 days. To the reaction mixture was added water, followed by extraction with EtOAc. The organic layer was dried over MgSO4 and then the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (0% to 20% EtOAc/hexane) to obtain 4-(4-bromo-3-chlorophenyl)morpholine (263 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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